Sunset Yellow FCF

Catalog No.
S1797143
CAS No.
1325-37-7
M.F
C16H10N2Na2O7S2
M. Wt
452.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunset Yellow FCF

CAS Number

1325-37-7

Product Name

Sunset Yellow FCF

IUPAC Name

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C16H10N2Na2O7S2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

OIQPTROHQCGFEF-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
50 to 100 mg/mL at 75 °F (NTP, 1992)
Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol
Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution
In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L)

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]
  • Food Science Research

    Due to its widespread use in food products, Sunset Yellow FCF serves as a target compound in analytical methods development. Researchers design and validate techniques to detect and quantify Sunset Yellow FCF levels in various food and beverage samples. This ensures adherence to regulatory guidelines and consumer safety ().

  • Environmental Impact Studies

    Sunset Yellow FCF, like other azo dyes, can break down into aromatic amines, some of which are potentially carcinogenic. Researchers investigate the presence and potential ecological effects of Sunset Yellow FCF in wastewater treatment processes and environmental samples ().

Sunset Yellow FCF, also known as FD&C Yellow No. 6 or E110, is a synthetic azo dye primarily used as a colorant in food, cosmetics, and pharmaceuticals. It appears as an orange to red powder or granules and is highly soluble in water, producing a yellow-orange solution at neutral pH and a red-brown hue in alkaline conditions. The chemical structure of Sunset Yellow FCF is principally the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid, with the molecular formula C16H13N2NaO7S2C_{16}H_{13}N_{2}NaO_{7}S_{2} and a molecular weight of approximately 432.4 g/mol .

  • Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an ADI of 0-4 mg/kg body weight for Sunset Yellow FCF []. This means a person can safely consume this amount of the dye per kilogram of body weight daily.
  • Potential Concerns: Some studies have suggested a possible link between Sunset Yellow FCF and hyperactivity in children, although the evidence is inconclusive []. Further research is needed to definitively establish any adverse effects.

The synthesis of Sunset Yellow FCF involves a two-step process:

  • Diazotization: The first step involves converting 4-aminobenzenesulfonic acid into its diazonium salt using hydrochloric acid and sodium nitrite or sulfuric acid and sodium nitrate.
  • Coupling Reaction: In the second step, the diazonium salt is coupled with 6-hydroxynaphthalene-2-sulfonic acid under basic conditions to yield Sunset Yellow FCF . This method highlights the characteristic azo bond formation that defines many synthetic dyes.

Sunset Yellow FCF is widely utilized across various industries:

  • Food Industry: It colors a range of products including candies, desserts, snack foods, sauces, and beverages.
  • Cosmetics: Used in makeup products for coloring.
  • Pharmaceuticals: Employed as a colorant in medications and dietary supplements .

Its stability against light and heat makes it suitable for applications requiring long-lasting color.

Research has indicated that Sunset Yellow FCF may interact with other food additives and components. Notably, studies have shown that its effects can be amplified when consumed alongside other artificial colors or preservatives, potentially leading to adverse behavioral effects in children . The "Southampton study" highlighted a possible link between certain food colorings, including Sunset Yellow FCF, and increased hyperactivity among children when consumed with sodium benzoate—a common preservative .

Sunset Yellow FCF belongs to the class of azo dyes and shares similarities with various other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
TartrazineC16H9N4Na3O9S2C_{16}H_{9}N_{4}Na_{3}O_{9}S_{2}Known as FD&C Yellow No. 5; used widely in foods
Allura RedC18H14N2Na2O8S2C_{18}H_{14}N_{2}Na_{2}O_{8}S_{2}Known as FD&C Red No. 40; used for red coloring
Brilliant BlueC37H34N2Na2O9S2C_{37}H_{34}N_{2}Na_{2}O_{9}S_{2}Known as FD&C Blue No. 1; used for blue coloring
CarmoisineC20H12N2NaO7SC_{20}H_{12}N_{2}NaO_{7}SKnown as E122; used for red coloring

Sunset Yellow FCF is unique due to its specific shade of yellow-orange and its distinct solubility properties compared to these similar compounds. Its use in conjunction with other dyes allows for a broader palette of colors in food products.

Physical Description

Reddish-yellow to reddish-brown powder or solid. (NTP, 1992)
Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992)
NKRA; Liquid
Orange-red powder or granules
Red-orange crystals or red powder; [CAMEO]
Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline]

Color/Form

Orange-red crystals
Orange powde

Color Additive Status

Array
FDA Color Additive Status for use in FOOD. Most are also listed for use in DRUGS AND COSMETICS as noted

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

451.97248157 g/mol

Monoisotopic Mass

451.97248157 g/mol

Heavy Atom Count

29

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen and sulfur oxides/.
Decomposes without melting; decomposition begins at 390 °C.

Melting Point

Decomposes without melting at 734 °F (NTP, 1992)
Decomposes without melting when heated to 390 °C

UNII

H77VEI93A8

Vapor Pressure

1.43X10-22 mm Hg at 25 °C (estimated)

Absorption Distribution and Excretion

When color is given orally to rats, 3% is absorbed and excreted unchanged in urine and in bile: thus little is reduced in liver. ...After its iv injection in rats, 20-30% was excreted in bile.
... A trace to 1.5 percent of unchanged monomeric dyes was excreted in urine and bile during the first 24 hr after dosing. No unchanged dye was absorbed after administration of the polymeric derivatives. In animals dosed with sunset yellow and its polymer derivative, absorption of the azo-bound cleavage product 1-amino-2-naphthol-6-sulphonic acid was 8.5 and 6.9 percent, respectively, while absorption of the cleavage product sulphanilic acid was 37.4 and 0 percent, respectively. ...
In 5 animals dosed with 14C-sunset yellow (2.7 mg, 4.62 uCi) after 96 hours urinary excretion of radioactivity was 8.5 +/- 3.4% of the dose. The 24 hours urine collection from the sunset yellow rats contained 40% of the molar equivalents of sulfanilic acid. Intact dye in the 24 hours urine represented 1-2% of the dose. Peak fecal excretion occurred during the first 24 hours. The recovery of radioactivity was 94.5 +/- 5.7%. Total recovery of radioactivity was 103 +/- 3.3%.
Fourteen rats were dosed with sunset yellow within the range of 2-25 mg and within 72 hours excreted 0.3 and 1.5% of the administered dye in urine and bile respectively and 37% of the sulfanilic acid equivalents in the urine.

Metabolism Metabolites

When color is given orally to rats... unabsorbed was mainly reduced by intestinal bacteria and excreted as sulfanilic acid and 1-amino-2-hydroxy-6-naphthalenesulfonic acid in urine. ...n-Acetylsulfanilic acid as metabolite in rabbits after oral administration...
Sunset yellow FCF is easily reduced in vitro by bacteria present in intestine and cecum of rats. It binds with serum proteins.
The anaerobic reduction of 4... sulfonated azo dyes, amaranth, sunset yellow, new coccine and tartrazine, has been studied by incubating bacterial suspensions isolated from human feces and from the intestinal contents of rats with 50 um concentrations of the dyes in phosphate buffer pH 4 /with/ nitrogen as the gaseous phase. Human fecal flora from 5 male volunteers reduced the 4 dyes at mean rates of 38.4, 25.1, 18.2 and 6.5 nmol/mg/protein/hr, respectively. For each dye, there was little difference in the reduction rates effected by the bacterial suspensions from the different individuals in spite of considerable divergence in age, daily diets and living circumstances. ...The rates of amaranth and sunset yellow reduction by rat gut flora were 4-5 times higher than those by human fecal flora, but there was no significant difference between the two types of bacterial suspension in the reduction rates for new coccine and tartrazine. ...
When rabbits were fed 0.5 g/kg bw of the color, the following metabolites could be identified in 48 hours urine: sunset yellow (2%), sulfanilic acid (54%), p-acetamido benzene-sulfonic acid (23%), 1-amino-2-naphthol-6-sulfonic acid (55% in 24 hours). ... The metabolites in the urine were predominantly products resulting from the reductive fission of the azolinkage. The liver enzyme that reduces azolinkages plays little part in metabolism. Reduction of the color by the intestinal bacteria is therefore the most probable way to aromatic amines and aminosulfonic acids; these are then partly absorbed by the intestinal tract.
The sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SS-AN), which is a subsidiary color present in Food Yellow No. 5 [Sunset Yellow FCF, disodium salt of 6-hydroxy-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid], was orally administered to Sprague-Dawley rats. Metabolite A, metabolite B, and unaltered SS-AN were detected as colored metabolites in the rat urine. Analysis of the chemical structures showed that metabolite A (major peak) was 6-hydroxy-5-(4-sulfooxyphenylazo)-2-naphthalenesulfonic acid, the sulfuric acid conjugate of SS-AN, and metabolite B (minor peak) was 6-hydroxy-5-(4-hydroxyphenylazo)-2-naphthalenesulfonic acid (SS-PAP), which is a derivative of metabolite A without the sulfuric acid. ...The orally administered SS-AN had been metabolized to the colorless metabolites (p-aminophenol 45.3%, o-aminophenol 9.4%, aniline 0.4%) in the 24-hr urine samples. Analysis of the colored metabolites... indicated the presence of metabolite A (0.29%), SS-PAP (0.01%), and SS-AN (0.02%) were detected in the 24-hr urine samples. Approximately 56% of SS-AN was excreted into the urine and the rest is probably excreted into feces.

Wikipedia

Sunset_yellow_FCF

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Fragrance Ingredients
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

The color additive is manufactured by diazotizing 4-aminobenzenesulfonic acid using hydrochloric acid and sodium nitrite or sulfuric acid and sodium nitrite. The diazo compound is coupled with 6-hydroxy-2-naphthalene-sulfonic acid. The dye is isolated as the sodium salt and dried.
Coupling of diazotized sulfanilic acid with 2-naphthol-6-sulfonic acid.
Sulphanilic acid + Schaeffer's acid (diazotisation/azo coupling)
SELF-CONDENSATION OF 5-NITRO-O-TOLUENESULFONIC ACID IN AQUEOUS SODIUM HYDROXIDE

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Synthetic Dye and Pigment Manufacturing
C.I. Direct Yellow 11: ACTIVE
2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2): ACTIVE
The color additive FD&C Yellow No. 6 is principally the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2- naphthalenesulfonic acid (CAS Reg. No. 2783-94-0). The trisodium salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid (CAS Reg. No. 50880-65-4) may be added in small amounts.
Specifications for... foods, drugs or cosmetics require that product contain minimum of 85% pure compound. Specifications... are also given by British Standards Institution... must contain minimum of 85% pure color; FAO/WHO standard requires same minimum. When used as color reference standard... must contain 99.9% pure color.
Added to certified food colorant list in 1929

Analytic Laboratory Methods

Method: AOAC 930.38; Procedure: column chromatographic method; Analyte: sunset yellow FCF; Matrix: food; Detection Limit: not provided.
AOAC Method 972.30: Intermediates in FD&C Yellow No. 6; Spectrophotometric Method.
AOAC Method 980.24: Sulfanilic Acid, Schaeffer's Salt, 4,4'-(Diazoamino)-dibenzene-sulfonic Acid, and 6,6'-Oxybis(2-Naphthalene Sulfonic Acid) in FD&C Yellow No. 6; Liquid Chromatographic Method.

Dates

Modify: 2023-08-15

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